

Cucumechinocide D: A Technical Overview of its Discovery, Origin, and Biological Potential

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Compound of Interest

Compound Name: Cucumechinocide D

Cat. No.: B1669326

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumechinocide D is a sulfated triterpene glycoside, a class of saponins, originally isolated from the sea cucumber *Cucumaria echinata*.^[1] Triterpene glycosides from marine organisms, particularly sea cucumbers, are a subject of significant interest in the field of natural product chemistry and drug discovery due to their diverse and potent biological activities.^[2] These compounds are known to exhibit a wide range of effects, including cytotoxic, antimicrobial, and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of **Cucumechinocide D**, with a focus on the experimental methodologies and available data for researchers and drug development professionals.

Discovery and Origin

Cucumechinocide D was first identified as part of a study on the chemical constituents of the sea cucumber *Cucumaria echinata*.^[1] This marine invertebrate, belonging to the family Cucumariidae, is the natural source of this complex saponin. The initial discovery was reported in 1990 by a team of researchers led by T. Miyamoto.^[1]

Chemical Structure

The structure of **Cucumechinoside D** was elucidated through a combination of chemical and spectral investigations.^[1] It is a holostane-type triterpenoid glycoside sulfate. While the precise stereochemistry and complete structural details would be found in the original publication, the general structure consists of a triterpenoid aglycone linked to a sugar chain with sulfate groups attached. The molecular formula of pseudocnoside A, a related compound with an identical oligosaccharide chain to cucumechinosides A and C, was determined as C₅₄H₈₄O₂₈S₂Na₂.^[3]

Experimental Protocols

While the specific details from the original discovery paper by Miyamoto et al. (1990) are not fully available, this section outlines the general and widely accepted methodologies for the isolation and characterization of triterpene glycosides from sea cucumbers. These protocols are based on established practices in the field of marine natural product chemistry.

Isolation of Cucumechinoside D

The isolation of **Cucumechinoside D** from *Cucumaria echinata* would have likely followed a multi-step purification process to separate the compound from the complex mixture of metabolites present in the sea cucumber.

1. Extraction:

- The sea cucumber tissue is first minced and then extracted with a polar solvent, typically methanol or ethanol, to isolate the glycosides.
- The resulting crude extract is then subjected to a series of liquid-liquid partitions using solvents of increasing polarity (e.g., hexane, chloroform, butanol) to separate compounds based on their polarity. Saponins are typically enriched in the butanol fraction.

2. Chromatographic Purification:

- The butanol fraction is further purified using various chromatographic techniques.
- Column Chromatography: Initial separation is often performed on a silica gel or a reversed-phase (e.g., C₁₈) column.

- High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The determination of the complex structure of **Cucumechinoside D** would have involved a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (^1H and ^{13}C): To identify the types and numbers of protons and carbons in the molecule.
 - 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between atoms and the stereochemistry of the molecule, including the sequence and linkage of the sugar units in the glycoside chain.
- Acid Hydrolysis: To break the glycosidic bonds and identify the individual monosaccharide units through comparison with standards, often using techniques like gas chromatography (GC).

Biological Activity

The initial report on **Cucumechinoside D** indicated that its biological activity was investigated, including its antitumor and antifungal properties.^[1] While specific quantitative data for **Cucumechinoside D** is not readily available in the public domain, the broader class of cucumariosides and other sea cucumber triterpene glycosides have demonstrated significant cytotoxic and antifungal effects.

Data Presentation

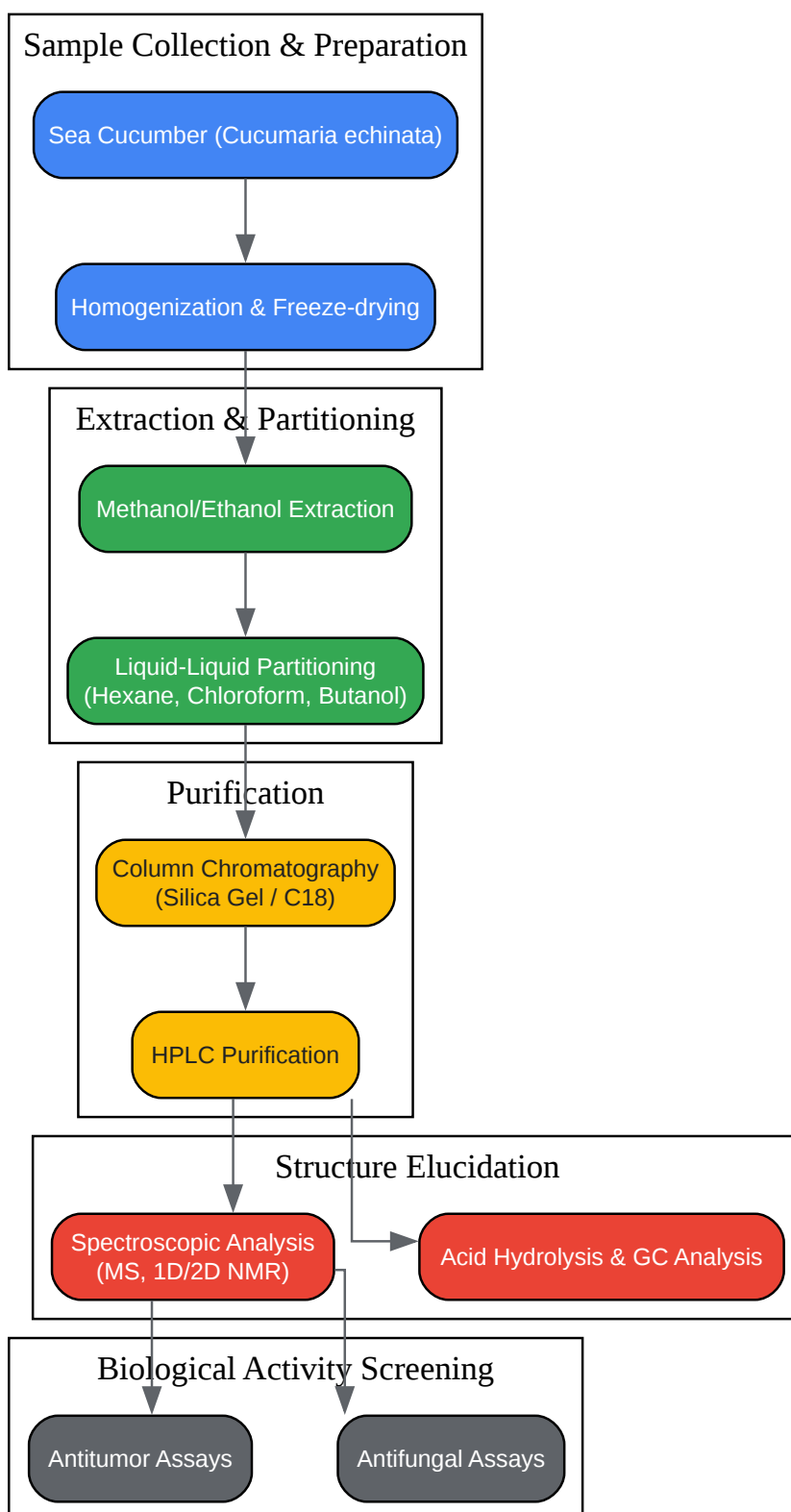
The following table summarizes the known biological activities of **Cucumechinoside D** and related compounds. It is important to note the absence of specific IC₅₀ or MIC values for **Cucumechinoside D** in the currently accessible literature.

Compound Name	Biological Activity	Cell Line/Organism	Quantitative Data (IC50/MIC)	Reference
Cucumechinoside D	Antitumor	Murine lymphoma L1210, Human epidermoid carcinoma KB	Data not available in searched literature	[1]
Cucumechinoside D	Antifungal	Not specified	Data not available in searched literature	[1]
Cucumechinoside D	Antiprotozoal	Not specified	Data not available in searched literature	[1]
Nobiliside D	Antitumor	K562 (human leukemic cell line)	IC50: 0.83±0.14 µg/ml	[4]
Nobiliside D	Antitumor	MCF-7 (human breast cancer cell line)	IC50: 0.82±0.11 µg/ml	[4]
Variegatuside D	Antifungal	Microsporum gypseum, C. albicans, C. pseudotropicalis, C. parapsilosis	MIC80: 3.4 µg/mL	[5]
Scabraside A	Antifungal	A. fumigatus, C. pseudotropicalis, M. gypseum, T. rubrum, C. albicans	MIC80: 2-8 µg/mL	[6]

Cucumarioside A2-2	Antitumor	Ehrlich carcinoma cells	EC50: 2.1 μ M (esterase assay), 2.7 μ M (MTT assay)	[7]
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Mandatory Visualizations

Experimental Workflow for Discovery

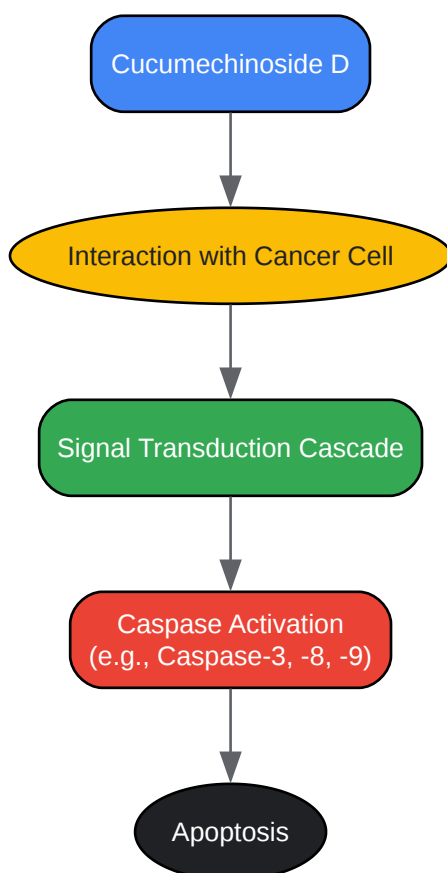


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Caption: Generalized workflow for the discovery and characterization of **Cucumechinoside D**.

Putative Antifungal Mechanism of Action

The precise mechanism of action for **Cucumechinoside D** has not been elucidated. However, triterpene glycosides are generally known to exert their antifungal effects by disrupting the fungal cell membrane. The following diagram illustrates this putative mechanism.



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